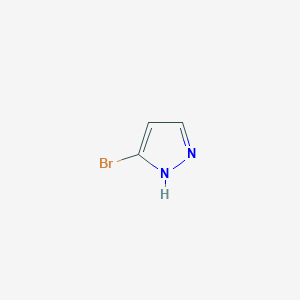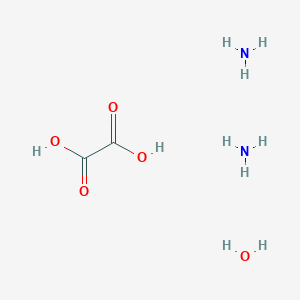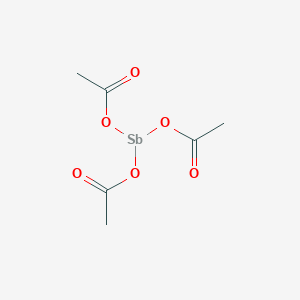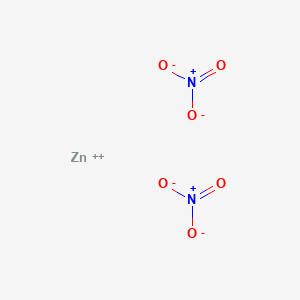
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol is an organic compound characterized by the presence of a chloro group, two hydroxyl groups, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and butane-1,2-diol.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Properties
CAS No. |
126917-45-1 |
|---|---|
Molecular Formula |
C10H11ClF2O2 |
Molecular Weight |
236.64 g/mol |
IUPAC Name |
(2R,3R)-3-chloro-2-(2,4-difluorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H11ClF2O2/c1-6(11)10(15,5-14)8-3-2-7(12)4-9(8)13/h2-4,6,14-15H,5H2,1H3/t6-,10-/m1/s1 |
InChI Key |
QLTWFOKSXGYQMZ-LHLIQPBNSA-N |
SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Isomeric SMILES |
C[C@H]([C@](CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Canonical SMILES |
CC(C(CO)(C1=C(C=C(C=C1)F)F)O)Cl |
Synonyms |
(2R,3R)-3-CHLORO-2-(2,4-DIFLUORO-PHENYL)-BUTANE-1,2-DIOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)









